molecular formula C21H13NO5 B2397148 2-[5-(2-Carboxyphenyl)furan-2-yl]quinoline-4-carboxylic acid CAS No. 868213-07-4

2-[5-(2-Carboxyphenyl)furan-2-yl]quinoline-4-carboxylic acid

Cat. No.: B2397148
CAS No.: 868213-07-4
M. Wt: 359.337
InChI Key: JIQQRAZRBLUGEP-UHFFFAOYSA-N
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Description

2-[5-(2-Carboxyphenyl)furan-2-yl]quinoline-4-carboxylic acid is a quinoline-4-carboxylic acid derivative featuring a furan ring substituted at the 5-position with a 2-carboxyphenyl group.

Properties

IUPAC Name

2-[5-(2-carboxyphenyl)furan-2-yl]quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13NO5/c23-20(24)14-7-2-1-6-13(14)18-9-10-19(27-18)17-11-15(21(25)26)12-5-3-4-8-16(12)22-17/h1-11H,(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQQRAZRBLUGEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C3=NC4=CC=CC=C4C(=C3)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-Carboxyphenyl)furan-2-yl]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Povarov cycloaddition reaction, which is used to construct the quinoline ring system. Another method involves the Vilsmeier-Haack reaction, which is employed to introduce formyl groups into the aromatic ring.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of high-purity starting materials and controlled reaction conditions to ensure the desired product’s yield and purity. The reactions are typically carried out in organic solvents under an inert atmosphere to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-Carboxyphenyl)furan-2-yl]quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline-4,5-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or aldehydes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline or furan rings

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions

Major Products Formed

The major products formed from these reactions include various quinoline and furan derivatives with different functional groups, which can be further utilized in synthetic chemistry and pharmaceutical research .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications due to its structural similarity to known bioactive compounds. Research indicates that derivatives of quinoline often exhibit anti-cancer, anti-inflammatory, and anti-microbial properties.

Case Studies:

  • A study explored the synthesis of quinoline derivatives and their cytotoxic effects on various cancer cell lines. Results indicated that modifications at the carboxylic acid position could enhance anti-tumor activity .
  • Another investigation focused on the anti-inflammatory properties of related compounds, demonstrating significant inhibition of pro-inflammatory cytokines in vitro .

Material Science

The unique properties of 2-[5-(2-Carboxyphenyl)furan-2-yl]quinoline-4-carboxylic acid make it suitable for applications in organic electronics and photonic devices.

Research Findings:

  • The compound has been incorporated into polymer matrices to improve the photophysical properties of organic light-emitting diodes (OLEDs). Studies showed enhanced light emission efficiency when used as a dopant .

Environmental Chemistry

Research has also highlighted the potential use of this compound in environmental applications, particularly in the field of pollutant degradation.

Case Studies:

  • A recent study evaluated the photocatalytic degradation of organic pollutants using this compound as a photocatalyst under UV light. The results indicated effective degradation rates for several dyes commonly found in wastewater .

Data Table: Summary of Applications

Application AreaKey Findings/Case StudiesReferences
Medicinal ChemistryAnti-cancer and anti-inflammatory activities
Material ScienceEnhanced efficiency in OLEDs
Environmental ChemistryEffective photocatalytic degradation of pollutants

Mechanism of Action

The mechanism of action of 2-[5-(2-Carboxyphenyl)furan-2-yl]quinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as an allosteric modulator of receptors, influencing their activity and leading to pharmacological effects. The specific pathways and targets depend on the functional groups present in the compound’s derivatives.

Comparison with Similar Compounds

Pharmacological Activity

Antibacterial Activity
  • 2-Phenyl-quinoline-4-carboxylic acid derivatives (e.g., 5a4, 5a7) exhibit MIC values of 64–128 µg/mL against Staphylococcus aureus and Escherichia coli . The nitro or carboxy groups enhance interactions with bacterial enzymes or membranes.
  • 6-Chloro-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid demonstrates broader activity due to the chloro substituent’s lipophilicity, improving cell penetration .
Antifungal Activity
  • 2-(Furan-2-yl)quinoline-4-carboxylic acid derivatives show moderate activity against Candida utilis (MIC = 250 µg/mL), though less potent than fluconazole (MIC = 2 µg/mL) . The 2-carboxyphenyl substitution in the target compound may improve binding to fungal targets like prolyl-tRNA synthetase.
Antitumor Activity
  • 2-[2-(5-Aryl-furyl)vinyl]quinoline-4-carboxylic acids exhibit notable antitumor activity, with specific compounds showing high efficacy in preliminary screens . The vinyl linkage and aryl substituents likely contribute to DNA intercalation or kinase inhibition.

Physicochemical and ADMET Properties

  • Electron-withdrawing groups (e.g., Cl, NO2, CF3) increase metabolic stability and target affinity but may reduce solubility. For instance, 6-bromo-2-[5-(2,5-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid (CAS 637323-35-4) has enhanced rigidity and binding due to halogenation .
  • Hydrophilic groups (e.g., -COOH, -OH) improve water solubility and reduce cytotoxicity. Hexophan (2-(3-carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid) exemplifies this, with low toxicity in MTT assays .

Key Research Findings

Compound Key Finding Reference
2-(1-Benzofuran-2-yl)quinoline-4-carboxylic acid Active against methicillin-resistant S. aureus (MRSA)
2-(Furan-2-yl)-5,7-dimethylquinoline-4-carboxylic acid Low cytotoxicity (IC50 > 500 µg/mL on NIH/3T3 cells)
6-Chloro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid High molar mass (417.77 g/mol) aids in membrane penetration

Biological Activity

2-[5-(2-Carboxyphenyl)furan-2-yl]quinoline-4-carboxylic acid, with the CAS number 868213-07-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antioxidant and antibacterial activities, as well as its mechanisms of action based on recent research findings.

  • Molecular Formula : C21H13NO5
  • Molecular Weight : 359.33 g/mol
  • Structure : The compound features a quinoline core substituted with a furan and carboxyphenyl groups, which contribute to its biological activity.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of quinoline derivatives, including those similar to this compound. The antioxidant activity is primarily assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which measures the ability of compounds to donate hydrogen radicals.

Key Findings:

  • DPPH Assay Results : In comparative studies, derivatives of quinoline-4-carboxylic acid exhibited significant antioxidant activity. For instance, at a concentration of 5 mg/L, certain derivatives showed inhibition percentages ranging from 30.25% to 40.43%, indicating their effectiveness in scavenging free radicals .
Compound NameInhibition Percentage at 5 mg/L
2-Methylquinoline-4-carboxylic acid30.25%
2-(4-Methylphenyl)quinoline-4-carboxylic acid40.43%

Antibacterial Activity

The antibacterial properties of quinoline derivatives are also noteworthy. Research indicates that these compounds can exhibit significant activity against various drug-resistant pathogens.

Study Overview:

A recent study evaluated the antibacterial activity of several quinoline derivatives against XDR (extensively drug-resistant) pathogens using the agar well diffusion method. The results indicated that certain compounds demonstrated substantial zones of inhibition.

Results Summary:

  • Zone of Inhibition : At a concentration of 50 mg/mL, one derivative showed an inhibition zone of 18 mm against CRAB (Carbapenem-resistant Acinetobacter baumannii), significantly outperforming standard antibiotics like meropenem .
Compound NameZone of Inhibition (mm) at 50 mg/mL
Quinoline Derivative18 mm
Meropenem4 mm

The mechanisms underlying the biological activities of this compound are believed to involve:

  • Radical Scavenging : The presence of hydroxyl groups in the structure enhances its ability to donate hydrogen atoms and neutralize free radicals.
  • Cell Membrane Disruption : The lipophilic nature of quinoline derivatives allows them to integrate into bacterial membranes, disrupting their integrity and leading to cell death.
  • Enzyme Inhibition : Some studies suggest that these compounds may inhibit specific bacterial enzymes critical for their survival and replication.

Case Studies

  • Antioxidant Potential : A study synthesized various quinoline derivatives and evaluated their antioxidant properties through spectral analysis (FTIR and UV-vis), confirming that structural modifications significantly enhanced their activity.
  • Antibacterial Efficacy : Another investigation focused on the efficacy of quinoline derivatives against MRSA (Methicillin-resistant Staphylococcus aureus), demonstrating that specific substitutions on the quinoline ring improved antibacterial potency significantly compared to non-modified compounds .

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